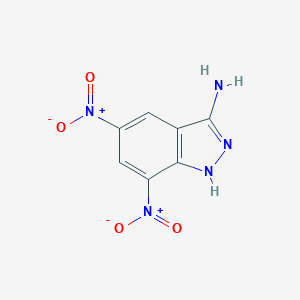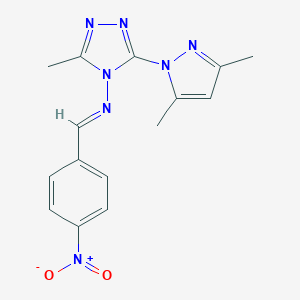![molecular formula C19H16N4O B403913 N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide CAS No. 482573-58-0](/img/structure/B403913.png)
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions to yield the desired indole derivative . The reaction is usually carried out under microwave irradiation to reduce reaction time and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
1H-indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Uniqueness
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide stands out due to its unique combination of structural features and biological activities
Properties
CAS No. |
482573-58-0 |
|---|---|
Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4g/mol |
IUPAC Name |
N-[(E)-(1-methylindol-3-yl)methylideneamino]-1H-indole-7-carboxamide |
InChI |
InChI=1S/C19H16N4O/c1-23-12-14(15-6-2-3-8-17(15)23)11-21-22-19(24)16-7-4-5-13-9-10-20-18(13)16/h2-12,20H,1H3,(H,22,24)/b21-11+ |
InChI Key |
PHERRQWGVRQWPT-SRZZPIQSSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CC4=C3NC=C4 |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=CC4=C3NC=C4 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CC4=C3NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B403831.png)




![(3-Benzylsulfanyl-[1,2,4]triazol-4-yl)-(3,4-dimethoxy-benzylidene)-amine](/img/structure/B403844.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B403845.png)
![N-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B403846.png)
![Ethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B403847.png)

![3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B403852.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-5-(2-oxo-2-phenylethyl)nicotinonitrile](/img/structure/B403853.png)
![(4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403854.png)
